molecular formula C13H15N3OS B2567915 N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide CAS No. 876866-90-9

N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide

Cat. No. B2567915
CAS RN: 876866-90-9
M. Wt: 261.34
InChI Key: DIZQBPWHHFVEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as sulfonamides, which have been used as antibiotics and other pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide can affect several biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases and matrix metalloproteinases, which are involved in cancer cell growth and invasion. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide in lab experiments is its potential as a therapeutic agent for cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its ability to affect several biochemical and physiological processes, making it a potentially useful tool for studying these processes.
A limitation of using N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Future research could also focus on developing analogs of this compound with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide has been described in the literature. One method involves the reaction of 2-pyridinethiol with 1-cyano-1-cyclopropanediacetic acid ethyl ester in the presence of a base, followed by reaction with chloroacetyl chloride. The resulting product is then treated with ammonia to form the final compound.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide has been studied for its potential use in scientific research. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-13(9-14,10-5-6-10)16-11(17)8-18-12-4-2-3-7-15-12/h2-4,7,10H,5-6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZQBPWHHFVEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-pyridin-2-ylsulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.